molecular formula C12H15NO2S B14836425 2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide

2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide

Katalognummer: B14836425
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: FQGWVQZYOKWAHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method involves the use of lithium diisopropylamide (LDA) as a base to promote the reaction . The reaction conditions are mild, and the process is efficient and selective, avoiding the use of transition metal catalysts or organometallic reagents .

Analyse Chemischer Reaktionen

2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-N-methyl-5-(methylthio)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15NO2S

Molekulargewicht

237.32 g/mol

IUPAC-Name

2-cyclopropyloxy-N-methyl-5-methylsulfanylbenzamide

InChI

InChI=1S/C12H15NO2S/c1-13-12(14)10-7-9(16-2)5-6-11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

FQGWVQZYOKWAHH-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CC(=C1)SC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.